BQ-610

科学研究应用

BQ610 在科学研究中具有广泛的应用:

化学: 用作各种化学反应和研究中的试剂。

生物学: 研究其对细胞过程和信号通路的影响。

医学: 研究其在心血管疾病中的潜在治疗作用。

工业: 用于开发药物和其他化学产品

作用机制

BQ610 通过选择性结合内皮素 A 受体发挥其作用,从而抑制内皮素-1 的作用。这种抑制阻止了内皮素-1 诱导的血管收缩和其他相关效应。 分子靶标包括内皮素 A 受体,所涉及的通路主要与心血管功能有关 .

生化分析

Biochemical Properties

BQ-610 interacts with the ETA receptor, a G protein-coupled receptor found in various tissues, including the cardiovascular system . It has been found to inhibit ET-1- and ET-3-induced activation of adenylate cyclase . This interaction with the ETA receptor and subsequent inhibition of adenylate cyclase is a key aspect of its biochemical activity.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It attenuates ET-induced reduction in cardiac output . In the context of cardiovascular diseases, this effect on cardiac output can have significant implications for heart function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ETA receptor, leading to the inhibition of adenylate cyclase . This inhibition prevents the conversion of ATP to cyclic AMP, thus reducing the intracellular levels of cyclic AMP and affecting various cellular processes regulated by this second messenger .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to be stable and effective in inhibiting ET-1- and ET-3-induced activation of adenylate cyclase . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not reported in the available literature.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving zebrafish embryos infected with Mycobacterium marinum, it was found that the NP formulation of this compound improves survival and reduces bacterial burden in the infected embryos after treatment when compared to its free form .

Metabolic Pathways

Given its role as an ETA receptor antagonist, it is likely involved in pathways related to endothelin signaling .

Transport and Distribution

Given its role as an ETA receptor antagonist, it is likely to be distributed in tissues where ETA receptors are present .

Subcellular Localization

Given its role as an ETA receptor antagonist, it is likely to be localized in the cell membrane where ETA receptors are present .

准备方法

合成路线和反应条件

BQ610 的合成涉及特定氨基酸和保护基团的偶联。该过程通常包括:

形成七元环-1-羰基-亮氨酸-D-色氨酸: 此步骤涉及七元环-1-羰基与亮氨酸和D-色氨酸的偶联。

添加(甲酰)-D-色氨酸-OH: 最后一步是将甲酰基-D-色氨酸添加到先前形成的化合物中。

工业生产方法

BQ610 的工业生产遵循类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常涉及高级技术,例如高效液相色谱 (HPLC) 进行纯化 .

化学反应分析

反应类型

BQ610 主要经历:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱羟基化的衍生物 .

相似化合物的比较

类似化合物

BQ123: 另一种内皮素 A 受体拮抗剂,但效力低于 BQ610。

波生坦: 一种双内皮素受体拮抗剂,具有更广泛的作用。

BQ610 的独特性

BQ610 的独特性在于其对内皮素 A 受体的高选择性和效力。 与内皮素 B 受体相比,它对内皮素 A 受体的选择性约高 30,000 倍,使其成为靶向研究和治疗应用中非常宝贵的化合物 .

属性

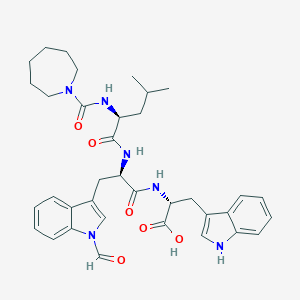

IUPAC Name |

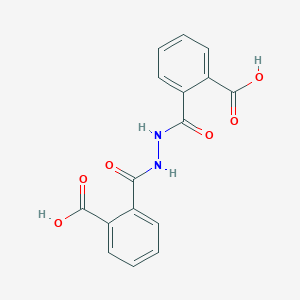

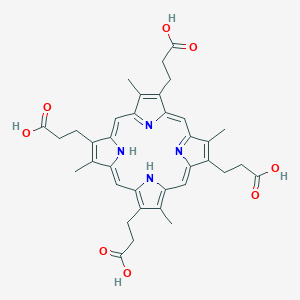

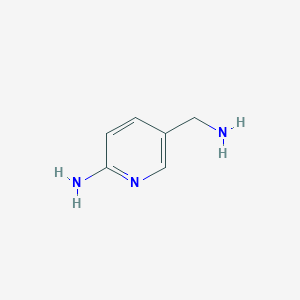

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSRPPJQBFQWSC-OJDZSJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161768 | |

| Record name | BQ 610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141595-53-1 | |

| Record name | BQ 610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ 610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。